Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine
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Overview
Description
Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine is a peptide compound composed of five amino acids: glycine, tyrosine, methionine, asparagine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino group modifications.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in treating diseases.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, the methionine residues may play a role in redox regulation, while the tyrosine residue can be involved in phosphorylation events.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-methionine: A dipeptide with similar oxidation properties.
Methionyl-L-glycine: Another dipeptide with different conformational properties.
L-tyrosyl-L-valine: A dipeptide containing tyrosine, used in metabolic studies.
Uniqueness
Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two methionine residues makes it particularly interesting for studying oxidation-reduction reactions and their impact on peptide stability and function.
Properties
CAS No. |
921192-45-2 |
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Molecular Formula |
C25H38N6O8S2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H38N6O8S2/c1-40-9-7-16(29-23(36)18(28-21(34)13-26)11-14-3-5-15(32)6-4-14)22(35)31-19(12-20(27)33)24(37)30-17(25(38)39)8-10-41-2/h3-6,16-19,32H,7-13,26H2,1-2H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
YYDVNQALEIIGBO-VJANTYMQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
Origin of Product |
United States |
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